molecular formula C6F15P B1252523 Tris(pentafluoroethyl)phosphane

Tris(pentafluoroethyl)phosphane

Cat. No.: B1252523
M. Wt: 388.01 g/mol
InChI Key: YRMAQKVAROMHCP-UHFFFAOYSA-N
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Description

Thematic Significance of Perfluoroalkyl Substitution in Phosphorus Compounds

The strategic replacement of hydrogen atoms with fluorine in the alkyl substituents of organophosphorus compounds, a process known as perfluoroalkylation, imparts profound changes to their fundamental electronic and steric characteristics. Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organic compounds defined by the presence of multiple high-strength carbon-fluorine bonds. nih.govsapub.org In the context of phosphorus chemistry, the introduction of perfluoroalkyl groups, such as the pentafluoroethyl (C₂F₅) group, drastically alters the properties of the central phosphorus atom.

The primary electronic consequence of perfluoroalkylation is a significant increase in the phosphine's electrophilicity. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect transmitted through the carbon backbone to the phosphorus center. mdpi.com This effect dramatically reduces the availability of the phosphorus lone pair of electrons, thereby decreasing the compound's basicity and nucleophilicity. mdpi.com Computational studies have quantified this effect, showing that perfluoroalkylphosphanes exhibit exceptionally low pKaH values, indicating a negligible basic character. mdpi.com Instead of acting as strong electron donors (Lewis bases), these phosphines behave as potent π-acceptor ligands. mdpi.com This π-acidity arises from the ability of the low-lying σ* orbitals of the P-C and C-F bonds to accept electron density from a coordinated metal center.

Sterically, perfluoroalkyl groups are considerably bulkier than their hydrocarbon counterparts. The size and shape of these substituents play a crucial role in defining the steric environment around the phosphorus atom, which can be quantified by parameters like the Tolman cone angle. researchgate.netmanchester.ac.uk This steric hindrance, combined with the unique electronic profile, allows for fine-tuning of the properties of transition metal complexes, influencing their stability, reactivity, and catalytic activity. manchester.ac.uk The interplay between these electronic and steric effects is a central theme in modern organophosphorus chemistry, enabling the design of specialized ligands for a wide array of catalytic applications. mdpi.commanchester.ac.uk

Positioning of Tris(pentafluoroethyl)phosphane within Advanced Organophosphorus Research

This compound, P(C₂F₅)₃, stands as a significant compound within the field of advanced organophosphorus research, primarily due to its distinct electronic and steric profile. It is a member of the perfluoroalkylphosphane family, which includes the well-studied but more hazardous Tris(trifluoromethyl)phosphane, P(CF₃)₃. rsc.org P(C₂F₅)₃ is often considered a practical and safer alternative to P(CF₃)₃ because it is a less volatile liquid, making it easier to handle using standard laboratory techniques. rsc.org

Research has focused on elucidating the precise structure and properties of P(C₂F₅)₃ through gas-phase electron diffraction, X-ray crystallography, and computational methods. rsc.org These studies have provided detailed insights into its molecular geometry and conformational preferences. rsc.orgresearchgate.net A key finding is that P(C₂F₅)₃ is an extremely electron-poor and therefore a strong π-acidic ligand. rsc.org Its electronic nature is comparable to that of P(CF₃)₃, as indicated by their nearly identical calculated Tolman Electronic Parameters (TEPs). rsc.org The TEP, derived from the A₁ CO-stretching frequency of a [Ni(CO)₃(PR₃)] complex, is a direct measure of the ligand's net electron-donating or -withdrawing ability.

The synthesis of P(C₂F₅)₃ can be achieved through several routes, including the reaction of perfluoroalkyltrimethylsilanes with triphenyl phosphite (B83602) or the reduction of its precursor, Tris(pentafluoroethyl)difluorophosphorane (P(C₂F₅)₃F₂). rsc.orgrsc.org The parent structure is also central to the formation of the tris(pentafluoroethyl)trifluorophosphate anion (FAP anion), [(C₂F₅)₃PF₃]⁻, a weakly coordinating anion (WCA) used to stabilize highly reactive cationic transition metal complexes in catalysis. researchgate.net The unique combination of strong π-acidity, significant steric bulk, and greater handling safety compared to its lower homologue positions this compound as a valuable ligand for exploring and advancing catalytic processes and coordination chemistry. rsc.org

Interactive Data Tables

Table 1: Physicochemical and Ligand Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆F₁₅P chemspider.com
Boiling Point 87 °C rsc.org
Tolman Electronic Parameter (TEP) 2102.9 cm⁻¹ (calculated) rsc.org
Tolman Cone Angle (θ) 191° (gas phase, calculated) rsc.org
pKaH in Acetonitrile (B52724) ~ -30 (computed) mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6F15P

Molecular Weight

388.01 g/mol

IUPAC Name

tris(1,1,2,2,2-pentafluoroethyl)phosphane

InChI

InChI=1S/C6F15P/c7-1(8,9)4(16,17)22(5(18,19)2(10,11)12)6(20,21)3(13,14)15

InChI Key

YRMAQKVAROMHCP-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F

Synonyms

P(C2F5)3
tris(pentafluoroethyl)phosphane

Origin of Product

United States

Synthetic Methodologies for Tris Pentafluoroethyl Phosphane and Key Intermediates

Established Reaction Pathways for Phosphane Synthesis

The synthesis of tris(pentafluoroethyl)phosphane can be approached through several strategic pathways, primarily involving the formation of phosphorus-carbon bonds with perfluoroalkyl groups.

One of the most effective methods for the synthesis of tris(perfluoroalkyl)phosphines, including this compound, involves the nucleophile-mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite. nih.govrsc.org This method offers a versatile route to these electron-poor phosphines. The general scheme for this reaction is as follows:

P(OPh)₃ + 3 R_fSiMe₃ + Nu⁻ → P(R_f)₃ + 3 Me₃Si-OPh + Nu-OPh

Where R_f represents a perfluoroalkyl group, such as C₂F₅, and Nu⁻ is a nucleophilic catalyst.

Another viable, though less direct, route to this compound is through the reduction of its corresponding phosphine (B1218219) oxide, tris(pentafluoroethyl)phosphine oxide ((C₂F₅)₃P=O). This approach is contingent on the availability of the phosphine oxide and an efficient reducing agent capable of deoxygenating the stable P=O bond. A variety of reducing agents have been explored for the reduction of tertiary phosphine oxides, with silanes often being effective. organic-chemistry.orgrsc.org The general reaction is:

(C₂F₅)₃P=O + Reducing Agent → P(C₂F₅)₃

The synthesis of tertiary phosphines through the reaction of a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), with a Grignard or organolithium reagent is a classical approach. researchgate.netresearchgate.net However, the application of this method to highly fluorinated groups like pentafluoroethyl can be challenging due to the nature of the perfluoroalkyl carbanion.

Preparation of Tris(pentafluoroethyl)phosphine Oxide

Tris(pentafluoroethyl)phosphine oxide is a key intermediate in one of the synthetic pathways to the parent phosphane. Its preparation is often achieved through the oxidation of this compound or, more directly, from other phosphorus precursors.

A common method for the synthesis of tris(perfluoroalkyl)phosphine oxides involves the reaction of tris(perfluoroalkyl)difluorophosphoranes with a suitable oxygen source. For instance, the reaction of tris(pentafluoroethyl)difluorophosphorane with water or other oxygen-donating reagents can yield the desired phosphine oxide.

Reactant 1Reactant 2ProductReference
(C₂F₅)₃PF₂H₂O(C₂F₅)₃P=O capes.gov.br

Synthesis of Tris(pentafluoroethyl)difluorophosphorane

Tris(pentafluoroethyl)difluorophosphorane, (C₂F₅)₃PF₂, is a crucial precursor for the synthesis of the FAP⁻ anion. It is typically synthesized through the electrochemical fluorination of triethylphosphine (B1216732) (P(C₂H₅)₃). This process involves the replacement of all hydrogen atoms with fluorine atoms and the addition of two fluorine atoms to the phosphorus center.

Formation of the Tris(pentafluoroethyl)trifluorophosphate (FAP⁻) Anion

The tris(pentafluoroethyl)trifluorophosphate anion, [(C₂F₅)₃PF₃]⁻, commonly known as the FAP⁻ anion, is a weakly coordinating anion with significant applications in catalysis and materials science. It is synthesized by the reaction of tris(pentafluoroethyl)difluorophosphorane with a fluoride (B91410) source. nih.govcapes.gov.br This reaction demonstrates the Lewis acidic character of the phosphorane, which readily accepts a fluoride ion.

(C₂F₅)₃PF₂ + F⁻ → [(C₂F₅)₃PF₃]⁻

The fluoride source can vary, with common examples including alkali metal fluorides or other fluoride-containing salts. The choice of cation is often dictated by the desired properties of the resulting FAP salt.

Lewis AcidFluoride SourceProduct (Anion)Reference
(C₂F₅)₃PF₂AgF[(C₂F₅)₃PF₃]⁻ researchgate.net
(C₂F₅)₃PF₂CsF[(C₂F₅)₃PF₃]⁻ researchgate.net

Considerations for High-Purity Synthesis and Scalability

The synthesis of this compound and its derivatives on a larger scale and with high purity presents several challenges. For the synthesis of the phosphane via the silane (B1218182) route, the purity of the starting materials, particularly the perfluoroalkyltrimethylsilane, is crucial. The removal of byproducts, such as trimethylsilyl (B98337) phenoxide, requires careful purification steps, often involving distillation or chromatography.

The reduction of the phosphine oxide to the phosphane requires a stoichiometric amount of the reducing agent, and the separation of the desired phosphane from the oxidized form of the reductant can be complex. The choice of a reductant that forms easily separable byproducts is therefore a key consideration for scalability.

The synthesis of the FAP⁻ anion from the difluorophosphorane is generally a high-yield reaction. However, for applications requiring very high purity, the complete removal of any unreacted phosphorane or excess fluoride source is essential. The insolubility of many FAP salts in common organic solvents can be leveraged for their purification through precipitation and washing. The scalability of the electrochemical fluorination to produce the difluorophosphorane precursor is a well-established industrial process, which aids in the large-scale production of FAP⁻ anions.

CompoundKey Synthesis ConsiderationPurification MethodScalability Factor
This compoundPurity of R_fSiMe₃, efficient reductionDistillation, ChromatographyAvailability of pure starting materials
Tris(pentafluoroethyl)phosphine OxideControlled oxidation/hydrolysisCrystallization, DistillationEfficient heat and mass transfer
Tris(pentafluoroethyl)difluorophosphoraneElectrochemical cell designDistillationEstablished industrial process
Tris(pentafluoroethyl)trifluorophosphate (FAP⁻)Stoichiometry of fluoride sourcePrecipitation, WashingHigh-yield reaction, precursor availability

Advanced Structural Characterization and Conformational Analysis of Tris Pentafluoroethyl Phosphane

Solid-State Structural Elucidation via X-ray Diffraction

The molecular structure of tris(pentafluoroethyl)phosphane in the crystalline phase was determined by in situ single-crystal growth and subsequent X-ray diffraction analysis. rsc.org

In the solid state, this compound adopts a conformation with C₃ symmetry. rsc.orgresearchgate.net This high degree of symmetry indicates a specific and stable arrangement of its three bulky pentafluoroethyl groups. The molecule is oriented such that the terminal CF₃ groups of all three C₂F₅ units point towards the same side as the phosphorus atom's lone pair of electrons. rsc.orgresearchgate.netnih.gov This arrangement results in a large estimated Tolman cone angle of 193°. rsc.org

Selected Solid-State Structural Parameters of P(C₂F₅)₃

Parameter Value (Å or °)
P-C Bond Length 1.914(2) Å
C-C Bond Length 1.564(3) Å
C-P-C Angle 102.09(8)°
P-C-C Angle 109.9(1)°

Data sourced from single-crystal X-ray diffraction analysis. rsc.org

The arrangement of P(C₂F₅)₃ molecules in the crystal lattice is primarily governed by weak van der Waals forces. The packing structure does not indicate strong directional intermolecular interactions, which is typical for perfluorinated compounds. The high fluorine content leads to a dense packing arrangement in the crystal.

Gas-Phase Molecular Structure Determination by Electron Diffraction

To understand the intrinsic conformational preferences of the molecule without the influence of crystal packing forces, its structure was also determined in the gas phase using electron diffraction (GED). rsc.org

Selected Gas-Phase Structural Parameters of P(C₂F₅)₃

Parameter Value (Å or °)
P-C Bond Length 1.921(3) Å
C-C Bond Length 1.558(4) Å
C-P-C Angle 102.8(3)°
P-C-C Angle 109.6(4)°

Data sourced from gas electron diffraction (GED) analysis. rsc.org

Computational Approaches to Molecular Structure

To complement the experimental findings, quantum chemical calculations have been employed to explore the potential energy surface of this compound. rsc.orgresearchgate.net

Theoretical calculations have been crucial in understanding the conformational landscape of P(C₂F₅)₃. rsc.org These calculations confirmed that the experimentally observed C₃ symmetry conformation is indeed the global minimum on the potential energy surface. researchgate.net

Furthermore, the calculations identified a second stable conformer, which also possesses C₃ symmetry but is calculated to be approximately 5 kJ mol⁻¹ higher in energy. rsc.orgnih.gov This higher-energy conformer has a significantly smaller Tolman cone angle of 171°. rsc.org The potential energy curve calculated for the rotation around the P-C bonds shows a clear preference for the staggered conformation that leads to the experimentally determined structure. researchgate.net These computational results provide a robust theoretical foundation for the experimental observations in both the solid and gas phases. rsc.org

Prediction of Stable Conformers and Relative Energetics

The conformational landscape of this compound, P(C₂F₅)₃, has been elucidated through a combination of experimental methods, including in-situ single crystal X-ray diffraction and gas-phase electron diffraction, supported by quantum chemical calculations. These investigations reveal the existence of two primary stable conformers, both possessing C₃ symmetry.

The most stable conformer is characterized by a C₃ symmetry where the trifluoromethyl (CF₃) moieties of the three pentafluoroethyl (C₂F₅) groups are oriented towards the same side of the molecule as the phosphorus lone pair. A second stable conformer, also exhibiting C₃ symmetry, was identified to be only 5 kJ mol⁻¹ higher in energy. rsc.org The potential-energy curves calculated for the dihedral angle formed by the C₃ axis, the phosphorus atom, and the two carbon atoms of the ethyl group show two low-energy local minima at approximately 30° and 65°. wikipedia.org In the solid state, the refined dihedral angle is 29.8(1)°, while in the gas phase, it is 30.8(5)°. wikipedia.org

Table 1: Stable Conformers of P(C₂F₅)₃
ConformerSymmetryRelative Energy (kJ mol⁻¹)Key Structural Feature
1 (Most Stable)C₃0CF₃ groups oriented on the same side as the P lone pair. rsc.org
2C₃5Alternate orientation of C₂F₅ groups. rsc.org

Calculation of Steric Parameters (e.g., Tolman Cone Angle)

The steric bulk of a phosphine (B1218219) ligand is a critical parameter that influences the reactivity and coordination chemistry of its metal complexes. This is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a defined distance from the central metal atom. wikipedia.orgstackexchange.com

For this compound, the Tolman cone angle has been estimated based on its determined structures. The most stable conformer, which is observed in both solid and gas phases, presents a significant steric profile. In the solid state, its estimated Tolman cone angle is 193°, while the gas-phase structure corresponds to a slightly smaller angle of 191°. rsc.orgwikipedia.org In contrast, the second, less stable conformer possesses a considerably smaller Tolman cone angle of 171°, highlighting how conformational changes can significantly modulate the steric environment presented by the ligand. rsc.orgwikipedia.org

Table 2: Tolman Cone Angle (θ) of P(C₂F₅)₃ Conformers
ConformerPhase / StateTolman Cone Angle (θ)
1 (Most Stable)Solid193° rsc.orgwikipedia.org
Gas191° rsc.orgwikipedia.org
2 (Less Stable)Calculated171° rsc.orgwikipedia.org

Comparative Structural Analysis with Related Perfluorinated Phosphorus Compounds

The structural characteristics of P(C₂F₅)₃ are placed into context by comparison with related molecules. A particularly insightful comparison is with its lower homologue, Tris(trifluoromethyl)phosphane (P(CF₃)₃). rsc.org Based on DFT calculations, the electronic nature of the P(CF₃)₃ and P(C₂F₅)₃ ligands are found to be remarkably similar. rsc.org The Tolman Electronic Parameter (TEP), derived from the A₁ CO-valence mode of corresponding [Ni(CO)₃PR₃] complexes, is nearly identical for P(CF₃)₃ (2104.4 cm⁻¹) and P(C₂F₅)₃ (2102.9 cm⁻¹). rsc.org

This similarity in electronic properties suggests that the observed differences in their coordination chemistry are primarily governed by steric factors. rsc.org The significantly larger Tolman cone angle of P(C₂F₅)₃ (191-193°) compared to that of P(CF₃)₃ underscores the greater steric hindrance imposed by the pentafluoroethyl groups. This steric bulk is a key factor in the differing coordination behaviors of the two phosphines. rsc.org The structure of P(C₂F₅)₃ has also been discussed in the context of other related molecules such as tris(pentafluoroethyl)amine (N(C₂F₅)₃) and the non-fluorinated analogue triethylphosphane (P(C₂H₅)₃). rsc.orgwikipedia.org The modern understanding of bonding in such phosphine complexes involves σ-donation from the phosphorus lone pair to the metal and π-acceptance from the metal into the P-C σ* orbitals. stackexchange.com

Table 3: Comparative Data of P(C₂F₅)₃ and Related Compounds
CompoundFormulaTolman Cone Angle (θ)Tolman Electronic Parameter (TEP, cm⁻¹)
This compoundP(C₂F₅)₃191-193° rsc.org2102.9 (Calculated) rsc.org
Tris(trifluoromethyl)phosphaneP(CF₃)₃Not specified in results2104.4 (Calculated) rsc.org
TriethylphosphaneP(C₂H₅)₃Not specified in resultsNot specified in results

Electronic Properties and Basicity of Tris Pentafluoroethyl Phosphane

Impact of Perfluoroalkyl Groups on Phosphorus Center Electronic Character

The defining feature of tris(pentafluoroethyl)phosphane is the strong electron-withdrawing nature of the three pentafluoroethyl (C₂F₅) substituents. These groups exert a powerful negative inductive effect on the phosphorus atom, which profoundly alters its electronic character compared to non-fluorinated trialkylphosphanes. This electron withdrawal significantly reduces the electron density on the phosphorus atom, making the lone pair of electrons less available for donation.

Consequently, this compound exhibits the electronic characteristics of an electron-poor ligand. rsc.org This diminished Lewis basicity is accompanied by enhanced π-acceptor capabilities. mdpi.com The phosphorus atom, rendered electron-deficient by the attached perfluoroalkyl groups, can accept electron density from metal d-orbitals into its σ* orbitals of the P-C bonds. This π-acidity is a crucial aspect of its coordination chemistry, enabling it to stabilize low-valent metal centers. rsc.org

Theoretical calculations, specifically the Tolman electronic parameter (TEP), provide a quantitative measure of the electronic nature of phosphine (B1218219) ligands. For P(C₂F₅)₃, the calculated TEP is 2102.9 cm⁻¹, a value nearly identical to that of the archetypal electron-poor phosphine, tris(trifluoromethyl)phosphane (P(CF₃)₃), which has a TEP of 2104.4 cm⁻¹. rsc.org This similarity underscores the comparable and significant electron-withdrawing effects of both the trifluoromethyl and pentafluoroethyl groups on the phosphorus center.

Computational Assessment of Basicity (pKaH values)

The basicity of a phosphane is a measure of the availability of its lone pair of electrons to accept a proton. It is quantified by the pKaH value, which is the pKa of its conjugate acid, the phosphonium (B103445) ion (R₃PH⁺).

Exceptionally Low Basicity in Acetonitrile (B52724)

Computational studies have revealed that this compound possesses an exceptionally low basicity. mdpi.comnih.gov The calculated pKaH value in acetonitrile is remarkably low, approaching -30. mdpi.comnih.gov This value signifies that this compound is an extremely weak base, a direct consequence of the potent electron-withdrawing pentafluoroethyl groups that significantly decrease the proton affinity of the phosphorus atom. The reliability of these computed values is supported by the good agreement between different computational models, such as the SMD and COSMO-RS methods. mdpi.comnih.gov

Comparison with Other Phosphanes

The extremely low basicity of this compound becomes evident when compared to other phosphine ligands. The pKaH of phosphanes can be modulated over a vast range, from approximately -30 to over 30 in acetonitrile, by varying the substituents on the phosphorus atom. mdpi.com The introduction of electron-donating groups increases basicity, while electron-accepting groups, such as the perfluoroalkyl groups in P(C₂F₅)₃, cause a dramatic decrease in the pKaH value. mdpi.com

To illustrate this, consider the pKaH values of the following phosphanes in nitromethane (B149229), which also reflect their relative basicities:

PhosphanepKa
P(t-Bu)₃11.40
P(4-(CH₃)₂NC₆H₄)₃8.65
P(C₆H₅)₃2.73
P(4-ClC₆H₄)₃1.03

Data sourced from a study on the basicities of various phosphines. cdnsciencepub.com

While a direct pKaH value for this compound in nitromethane is not available in the cited literature, the computational data in acetonitrile clearly places it at the extreme end of the basicity scale, far below even the most electron-deficient triarylphosphanes. mdpi.com

Theoretical Studies of Protonation Pathways and Stability

Theoretical investigations into the protonation of perfluoroalkylphosphanes like this compound have explored the potential sites of proton attachment. mdpi.com Given the extremely low basicity of the phosphorus center, the possibility of protonation occurring at a fluorine atom was considered. mdpi.com

However, computational studies indicate that protonation at a fluorine atom is energetically unfavorable. mdpi.com Such a process would lead to an in-silico decomposition of the molecule into hydrogen fluoride (B91410) (HF) and a corresponding cation. mdpi.com The relative energy of this fluorine-protonated species is significantly higher (by approximately 12 to 18 kcal/mol) than that of the phosphorus-protonated species. mdpi.com This energy difference, corresponding to 8 to 13 orders of magnitude in the equilibrium constant, strongly suggests that protonation at the phosphorus center, despite its low basicity, is the preferred pathway. mdpi.com

Relationship between Electronic Properties and Ligand Behavior

The unique electronic properties of this compound directly translate to its behavior as a ligand in coordination chemistry. Its very low basicity and strong π-acceptor character make it a valuable tool for tuning the electronic properties of transition metal complexes. rsc.org

By coordinating to a metal center, this compound can withdraw electron density, which can influence the redox potential and Lewis acidity of the resulting complex. rsc.org This ability to stabilize low oxidation states of metals is a key feature of electron-poor phosphine ligands. rsc.org

Furthermore, the difluoro- and trifluorophosphorane derivatives of this compound, (C₂F₅)₃PF₂ and (C₂F₅)₃PF₃⁻ (the FAP anion), have demonstrated utility as fluoride abstractors and weakly coordinating anions, respectively. rsc.orgresearchgate.net This reactivity stems from the high Lewis acidity of the phosphorus center in these higher oxidation state compounds, a direct consequence of the attached perfluoroethyl groups.

Reactivity and Reaction Mechanisms Involving Tris Pentafluoroethyl Phosphane Derivatives

Tris(pentafluoroethyl)difluorophosphorane as a Lewis Acid and Fluoride (B91410) Acceptor

Tris(pentafluoroethyl)difluorophosphorane, (C₂F₅)₃PF₂, is a potent Lewis acid, a property that makes it an effective fluoride acceptor. researchgate.netresearchgate.netnih.gov This compound is accessible on an industrial scale through the electrochemical fluorination of triethylphosphine (B1216732). nih.gov Its high Lewis acidity is quantified by its Fluoride Ion Affinity (FIA), which has been calculated to be 405.4 kJ mol⁻¹. nih.gov This strong affinity for fluoride ions allows (C₂F₅)₃PF₂ to react with a variety of nucleophiles and to facilitate the formation of cationic species by abstracting fluoride ions from other compounds. nih.gov The acceptance of a fluoride ion by (C₂F₅)₃PF₂ results in the formation of the highly stable and weakly coordinating tris(pentafluoroethyl)trifluorophosphate anion, [(C₂F₅)₃PF₃]⁻, commonly known as the FAP anion. researchgate.netnih.gov

The FAP anion is a significant product in these reactions and has been extensively studied. nih.gov It can exist as two isomers, mer-FAP and fac-FAP, with density functional theory (DFT) calculations indicating their relative energies. researchgate.netnih.gov The formation of this stable anion is a key driving force for the fluoride abstraction reactions mediated by (C₂F₅)₃PF₂. researchgate.net

Fluoride Abstraction from Transition Metal Complexes

A primary application of (C₂F₅)₃PF₂'s strong Lewis acidity is the abstraction of fluoride from transition metal fluoride complexes. researchgate.netresearchgate.net This process generates cationic transition metal complexes, with the FAP anion serving as the weakly coordinating counterion. researchgate.netresearchgate.net This methodology has been successfully applied to a range of transition metals, including nickel (Ni), copper (Cu), and titanium (Ti). researchgate.netresearchgate.net

For instance, the reaction of (C₂F₅)₃PF₂ with trans-[Ni(iPr₂Im)₂(ArF)F] complexes results in fluoride transfer to form the cationic nickel salts trans-[Ni(iPr₂Im)₂(solv)(ArF)]FAP, where the coordinating solvent can be diethyl ether, dichloromethane (B109758), or tetrahydrofuran. researchgate.netresearchgate.netnih.gov If the reaction is performed in the presence of stronger Lewis bases, such as triphenylphosphine (B44618) (PPh₃) or N-heterocyclic carbenes (NHCs), these will coordinate to the resulting nickel cation instead of the solvent. researchgate.netresearchgate.netresearchgate.net

Similarly, fluoride abstraction from the copper(I) fluoride complex [(Dipp₂Im)CuF] with (C₂F₅)₃PF₂ yields the dinuclear copper complex [{(Dipp₂Im)Cu}₂]²⁺2 FAP⁻. researchgate.netresearchgate.net This resulting cationic copper species can then be used as a synthon for further reactions. rsc.org For example, subsequent reactions with various Lewis bases (LB) like PPh₃ or different carbenes lead to the formation of complexes of the type [(Dipp₂Im)Cu(LB)]FAP. researchgate.netresearchgate.netresearchgate.net In the presence of hexamethylbenzene (B147005), the complex [(Dipp₂Im)Cu(C₆Me₆)]FAP is formed. researchgate.netresearchgate.net This strategy has been extended to synthesize a variety of cationic NHC- and cyclic (alkyl)(amino)carbene (cAAC)-ligated copper alkyne and arene complexes. acs.org

In the case of titanium, fluoride abstraction from [Cp₂TiF₂] by (C₂F₅)₃PF₂ leads to the formation of a dinuclear titanium complex, [FCp₂Ti(μ‐F)TiCp₂F]FAP, which features both terminal and bridging fluoride ligands. researchgate.netresearchgate.netdocumentsdelivered.com

Mechanistic Insights into Fluoride Transfer Reactions

Quantum chemical calculations have provided insight into the thermodynamics of the fluoride transfer process. researchgate.net For the reaction between trans-[Ni(iPr₂Im)₂(C₆F₅)F] and (C₂F₅)₃PF₂, DFT calculations show that the fluoride transfer from the nickel complex to the phosphorane is an exothermic process, with a calculated reaction enthalpy of approximately -27.5 kJ mol⁻¹. researchgate.net This exothermicity indicates that the reaction is favorable and should proceed even without the presence of a coordinating solvent to stabilize the resulting nickel cation. researchgate.net The reaction products are influenced by the solvent or the presence of other Lewis bases during the fluoride transfer. nih.gov The strong propensity of (C₂F₅)₃PF₂ to accept a fluoride ion, forming the stable FAP anion, is the fundamental driving force for these reactions. researchgate.net

Formation and Reactivity of Phosphoranides

Phosphoranides are hypervalent species that contain a tetracoordinated, formally negatively charged phosphorus atom. digitellinc.comnih.gov They are often considered as models for intermediates or transition states in nucleophilic substitution reactions at phosphorus(III) centers. nih.gov The use of tris(pentafluoroethyl)phosphane, P(C₂F₅)₃, with its electron-withdrawing pentafluoroethyl groups, provides a route to synthesize such phosphoranides. nih.gov

Addition Reactions with Metal Fluorides

Triorganylphosphoranides can be generated through the addition of fluoride anions to this compound. nih.gov Research has shown that metal fluorides such as silver(I) fluoride (AgF) and cesium fluoride (CsF) add to P(C₂F₅)₃ to yield the corresponding phosphoranide salts, M[P(C₂F₅)₃F] (where M = Ag, Cs). nih.gov In these phosphoranide anions, [P(C₂F₅)₃F]⁻, the phosphorus atom is tetracoordinated and bears a negative charge. nih.gov The stability and isolation of these species can be enhanced; for example, the treatment of Ag[P(C₂F₅)₃F] with 2,2'-bipyridine (B1663995) allowed for the isolation and structural characterization of the complex [Ag(bipy){P(C₂F₅)₃F}]. nih.gov

Decomposition Pathways and Byproduct Formation

The phosphoranide salts M[P(C₂F₅)₃F] exhibit limited stability and undergo subsequent decomposition. nih.gov The primary decomposition pathway involves the loss of tetrafluoroethylene (B6358150) (C₂F₄), which results in the formation of M[P(C₂F₅)₂F₂]. nih.gov

The rate of this decomposition is dependent on the counter-cation. The cesium salt, Cs[P(C₂F₅)₃F], is particularly unstable and decomposes instantly when warmed to room temperature. nih.gov In contrast, the silver salt, Ag[P(C₂F₅)₃F], decomposes more slowly over the course of several days at room temperature. nih.gov This difference in stability highlights the influence of the cation on the decomposition pathway of the phosphoranide anion.

Adduct Formation with N-Heterocyclic Carbenes (NHCs) and Other Lewis Bases

The strong Lewis acidity of (C₂F₅)₃PF₂ also enables it to form adducts with various Lewis bases. nih.govresearchgate.net N-Heterocyclic carbenes (NHCs), which are strong σ-donors, readily react with (C₂F₅)₃PF₂ to form stable Lewis acid-base adducts. researchgate.netacs.org The formation of these adducts involves the donation of the lone pair of electrons from the carbene carbon into an empty orbital of the phosphorus center. acs.org

However, when (C₂F₅)₃PF₂ is reacted with sterically hindered NHCs, such as 1,3-di-tert-butylimidazolin-2-ylidene (ItBu), 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (IDipp), and 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) (SIDipp), the formation of a simple adduct is prevented by steric clash. researchgate.net This combination of a sterically encumbered Lewis acid and Lewis base leads to the formation of a Frustrated Lewis Pair (FLP). researchgate.net These FLPs exhibit unique reactivity, such as the ability to activate small molecules. For instance, these FLP systems can deprotonate weak C-H acids like acetonitrile (B52724), acetone, and ethyl acetate. researchgate.net

Beyond NHCs, (C₂F₅)₃PF₂ also forms adducts with other Lewis bases. It reacts with trimethylphosphine (B1194731) (PMe₃) to form the mer-cis isomer of the Me₃P·PF₂(C₂F₅)₃ adduct, which has been structurally characterized. researchgate.net However, it does not react with bulkier phosphines like triphenylphosphine (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). researchgate.net In reactions involving copper fluoride complexes, the presence of Lewis bases like pyridine (B92270) leads to fluoride abstraction by the phosphorane and coordination of the pyridine to the cationic copper center, forming complexes such as [(IDipp)Cu(NC₅H₅)]⁺FAP⁻. rsc.org This demonstrates that mixtures of [(carbene)CuF] and (C₂F₅)₃PF₂ can serve as effective synthons for the [(carbene)Cu]⁺ cation in the presence of various nucleophiles. nih.gov

Characterization of Stable Adducts

The formation and characterization of adducts involving phosphane derivatives are fundamental to understanding their reactivity. For this compound, adducts are typically studied using a combination of spectroscopic and structural methods. The molecular structure of the parent phosphane, P(C₂F₅)₃, has been determined in both solid and gas phases through X-ray diffraction and gas electron diffraction, respectively. researchgate.net These studies, supported by quantum chemical calculations, provide a baseline for understanding how the molecule interacts with other chemical species. researchgate.net

Characterization of its adducts often involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly crucial for probing the chemical environment of the phosphorus center, with changes in chemical shift indicating adduct formation. ¹⁹F NMR is also vital for monitoring the electronic state of the pentafluoroethyl groups.

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy can detect changes in vibrational modes upon adduct formation, particularly for bonds directly involved in the interaction. nih.gov

Influence of Steric and Electronic Factors on Adduct Stability

The stability of adducts formed by phosphane derivatives is governed by a delicate balance of steric and electronic effects. chemrxiv.orgchemrxiv.org

Steric Factors: this compound is exceptionally bulky. Its steric profile can be quantified by the Tolman cone angle, which is estimated to be 191° in the gas phase and 193° in the solid state for its most stable conformation. researchgate.net This large cone angle creates significant steric hindrance around the phosphorus atom, making it difficult for the phosphane to form classical Lewis acid-base adducts, especially with bulky Lewis acids. wikipedia.org This steric repulsion is a key factor in its ability to form frustrated Lewis pairs. wikipedia.orgresearchgate.net In related tris-aryl phosphane oxides, steric effects have been shown to play the most relevant role in determining configurational stability, a principle that extends to P(C₂F₅)₃. nih.gov

Electronic Factors: The pentafluoroethyl (C₂F₅) groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This effect reduces the electron density on the phosphorus atom, decreasing its Lewis basicity and nucleophilicity. Consequently, any adducts it does form are influenced by this diminished basicity. The configurational stability of related chiral phosphanes has been found to be only modestly influenced by the electronic properties of substituents compared to steric effects. nih.gov

PropertyValueSource
Chemical FormulaP(C₂F₅)₃ researchgate.net
Symmetry (preferred conformation)C₃ researchgate.net
Tolman Cone Angle (gas phase)191° researchgate.net
Tolman Cone Angle (solid state)193° researchgate.net

Frustrated Lewis Pair (FLP) Chemistry

A frustrated Lewis pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves the acidic and basic sites unquenched and available to cooperatively activate small molecules. wikipedia.orgmdpi.com Due to its immense steric bulk and available lone pair, this compound is an ideal candidate for the Lewis base component in an FLP system, typically paired with a bulky Lewis acid like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. wikipedia.orgvander-lingen.nl

Activation of Inert Small Molecules

One of the most significant applications of FLP chemistry is the activation of small, often inert, molecules. scholaris.cavu.nl This reactivity, previously considered the domain of transition metals, opens new avenues for metal-free catalysis. mdpi.com

Hydrogen (H₂): The archetypal FLP reaction is the heterolytic cleavage of dihydrogen. wikipedia.org An FLP comprising a phosphane like P(C₂F₅)₃ and a borane (B79455) like B(C₆F₅)₃ can split H₂, with the phosphane abstracting a proton (H⁺) to form a phosphonium (B103445) cation and the borane accepting a hydride (H⁻) to form a hydridoborate anion. wikipedia.org

Carbon Dioxide (CO₂): FLPs can also react with CO₂. mdpi.comvander-lingen.nl For example, the combination of tri-tert-butylphosphine (B79228) and tris(pentafluorophenyl)borane readily captures CO₂, a reaction that is reversible upon heating. vander-lingen.nl A similar reactivity pattern is expected for FLPs involving P(C₂F₅)₃.

Other Small Molecules: The scope of FLP reactivity extends to other small molecules such as alkenes, alkynes, and various element oxides like N₂O and SO₂. mdpi.com The activation mechanism involves the cooperative action of the Lewis acid and Lewis base centers on the substrate. mdpi.com

Deprotonation of Weak C-H Acids

The unquenched basicity of the Lewis base in an FLP allows it to deprotonate substrates that are typically considered very weak acids. nih.govyoutube.com Deprotonation involves the removal of a proton (H⁺) from a molecule, a critical step in many organic synthesis reactions. youtube.com An FLP containing P(C₂F₅)₃ can function as a potent, sterically hindered base. The phosphane abstracts a proton from a weak C-H acid, while the Lewis acid component of the FLP interacts with and stabilizes the resulting carbanion. This strategy enables reactions that are difficult to achieve with conventional bases, which might otherwise engage in undesired side reactions.

Catalytic Activity of this compound Derivatives

The ability of FLPs to activate small molecules like H₂ allows them to be used as metal-free catalysts for hydrogenation reactions. vu.nl The general catalytic cycle involves the activation of H₂ by the FLP, followed by the sequential transfer of the resulting proton and hydride to an unsaturated substrate, which regenerates the FLP for the next cycle. vu.nl This has been demonstrated in the hydrogenation of substrates like imines and nitriles. wikipedia.orgmdpi.com

Specific Organic Transformations Catalyzed (e.g., Michael Addition)

Phosphines can serve as potent nucleophilic catalysts for various organic transformations, including the Michael addition. organic-chemistry.orgresearchgate.net The Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In a phosphine-catalyzed Michael addition, the reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the β-position of the electron-deficient olefin. organic-chemistry.orgresearchgate.net This generates a phosphonium ylide intermediate, which then acts as a base to deprotonate the Michael donor (e.g., a β-dicarbonyl compound). The resulting enolate adds to the α-position of the phosphonium species, and subsequent elimination of the phosphine catalyst yields the final product. While tributylphosphine (B147548) and triphenylphosphine are commonly used, the unique electronic properties of P(C₂F₅)₃ would influence its catalytic profile in such reactions. organic-chemistry.org Its reduced nucleophilicity might slow the initial attack, but its properties could be advantageous in specific applications requiring a highly electron-deficient and bulky catalyst. Other electron-rich phosphines have been shown to be effective catalysts for oxa-Michael reactions. chemrxiv.org

Role in Promoting Metal-Mediated Reductive Elimination and Coupling Reactions

The final step in many catalytic cross-coupling cycles is reductive elimination, where two organic fragments bound to a metal center couple and are expelled as the desired product, regenerating the active catalyst. The efficiency of this step is critically dependent on the nature of the ancillary ligands, such as phosphines, which modulate the electronic and steric environment of the metal.

This compound, with its strong σ-accepting and poor σ-donating properties, creates a highly electron-deficient metal center. This electronic characteristic is anticipated to have a profound, albeit complex, impact on the kinetics and thermodynamics of reductive elimination and the preceding steps in coupling reactions like the Suzuki-Miyaura and Heck couplings.

Theoretical Insights and Mechanistic Considerations

Computational studies on related fluorinated phosphine ligands, such as tris(trifluoromethyl)phosphine (B1596662) (P(CF3)3), which shares similar electronic properties with P(C2F5)3, have provided some theoretical predictions. For the Suzuki-Miyaura coupling, density functional theory (DFT) calculations suggest that electron-withdrawing ligands can lower the energy barrier for the transmetalation step. This is a crucial step where an organic group is transferred from a main group organometallic reagent (e.g., an organoboron compound) to the palladium center. However, the same electronic properties can have a contrary effect on the oxidative addition and reductive elimination steps.

Limited Experimental Findings

Direct experimental data on the performance of this compound in promoting metal-mediated reductive elimination and coupling reactions is scarce in the publicly available scientific literature. While numerous studies have highlighted the benefits of bulky, electron-donating phosphines like tri-tert-butylphosphine (P(t-Bu)3) in a wide range of coupling reactions, including those involving challenging substrates, analogous detailed investigations for P(C2F5)3 are not readily found.

One related study mentioned the synthesis of a pincer-type ligand incorporating pentafluoroethyl substituents on the phosphorus atoms. However, the catalytic activity of the resulting metal complexes in coupling reactions was not detailed. Another publication described the use of tris(pentafluoroethyl)difluorophosphorane as a fluoride acceptor in transition metal chemistry, a role distinct from that of a ligand in a catalytic coupling cycle.

The lack of extensive experimental data makes it challenging to construct a comprehensive picture of the practical utility of P(C2F5)3 in these reactions. The primary focus of research in palladium-catalyzed cross-coupling has historically been on electron-rich phosphines, which have demonstrated broad applicability and high efficiency.

Data on Related Electron-Deficient Ligands

To provide some context, the table below summarizes general trends observed for electron-deficient phosphine ligands in palladium-catalyzed cross-coupling reactions, based on available literature for ligands with similar electronic properties to P(C2F5)3.

Catalytic StepGeneral Effect of Electron-Deficient Phosphine LigandsRationale
Oxidative Addition Generally disfavoredDestabilization of the higher oxidation state of the metal center.
Transmetalation Can be favoredLowering of the energy barrier for the transfer of the organic group to the electron-poor metal center.
Reductive Elimination Generally disfavoredHigher energy barrier for the reduction of the electron-poor metal center.
Overall Catalytic Activity Often lower than with electron-rich phosphinesThe rate-limiting step can be either oxidative addition or reductive elimination, both of which are often hindered.

It is crucial to note that these are general trends, and the actual performance of a catalyst is a delicate balance of steric and electronic factors, as well as reaction conditions.

Coordination Chemistry and Ligand Properties of Tris Pentafluoroethyl Phosphane

Application as a Ligand in Transition Metal Complexes

The steric and electronic properties of tris(pentafluoroethyl)phosphane make it a ligand of interest in the synthesis of novel transition metal complexes. Its large size and electron-withdrawing nature significantly influence the structure, stability, and reactivity of the resulting organometallic species.

Synthesis and Characterization of Organometallic Species

The synthesis of transition metal complexes involving this compound can be achieved through various methods, including the direct reaction of the phosphine (B1218219) with a suitable metal precursor. mdpi.comyoutube.com For instance, reacting a metal precursor with a stoichiometric amount of the phosphine in a dry solvent like dichloromethane (B109758) or diethyl ether can yield the corresponding complex. mdpi.com These reactions are often carried out under an inert atmosphere. mdpi.com The resulting complexes are typically air-stable solids and can be characterized using standard analytical techniques such as ³¹P{¹H} NMR spectroscopy, where a downfield shift in the signal compared to the free ligand confirms coordination to the metal center. mdpi.com

The structure of this compound itself has been determined in both the solid and gas phases, revealing a preference for a C₃ symmetry conformation. researchgate.net This structural information is crucial for understanding how the ligand packs and coordinates to a metal center. The estimated Tolman cone angle for one of the stable conformers is a significant 191-193°, highlighting its considerable steric bulk. researchgate.net

Table 1: Selected Transition Metal Complexes of this compound

Metal Other Ligands Synthesis Method Reference
Au(I) --- Reaction with metal precursor mdpi.com
Ag(I) --- Reaction with metal precursor mdpi.com
Cu(I) --- Reaction with metal precursor mdpi.com
Pd(II) Allyl/Indenyl, Cl Reaction with [Pd(allyl/indenyl)Cl]₂ mdpi.com
Rh(I) Cl, CO Ligand substitution on [Rh(CO)₂Cl]₂ youtube.com
Ni(0) --- Ligand substitution on a Ni(0) precursor youtube.com

Influence on Redox Potentials and Lewis Acidity of Metal Centers

The strongly electron-withdrawing nature of the pentafluoroethyl groups in this compound significantly impacts the electronic properties of the metal centers to which it coordinates. This influence is manifested in the redox potentials and Lewis acidity of the resulting metal complexes.

The presence of electron-withdrawing groups on a ligand generally leads to an increase in the Lewis acidity of the metal center. nih.gov This is because the ligand pulls electron density away from the metal, making it more electrophilic. Consequently, the reduction potentials of the metal complex are often shifted to more positive values. nih.gov While specific data for this compound complexes is not detailed in the provided search results, the general principle suggests that its coordination would enhance the Lewis acidity of a metal center and make oxidation of the metal more difficult (and reduction easier). This effect is crucial in catalysis, where tuning the electronic properties of the metal active site can control its reactivity. nih.gov For example, in some systems, increasing the Lewis acidity of a metal ion can accelerate reactions like oxygen atom transfer. nih.gov

The Tris(pentafluoroethyl)trifluorophosphate (FAP⁻) Anion as a Weakly Coordinating Anion (WCA)

The tris(pentafluoroethyl)trifluorophosphate anion, [(C₂F₅)₃PF₃]⁻, commonly known as the FAP⁻ anion, is a prominent example of a weakly coordinating anion (WCA). WCAs are large, chemically robust anions with a delocalized negative charge, which results in very weak interactions with cations. cmu.eduwikipedia.org This property is highly valuable in various areas of chemistry, particularly in the stabilization of highly reactive cationic species. cmu.edualiyuncs.com

Stabilization of Electrophilic Cationic Species

The primary role of a WCA like the FAP⁻ anion is to act as a non-interfering counterion to highly electrophilic cations. wikipedia.org By only weakly coordinating to the cationic center, the FAP⁻ anion allows the intrinsic reactivity of the cation to be studied and exploited. wikipedia.orgresearchgate.net This is particularly important in fields like polymerization catalysis, where highly reactive, coordinatively unsaturated metal cations are often the active species. wikipedia.org The FAP⁻ anion's ability to stabilize such cations without forming strong coordinate bonds is a key attribute. researchgate.net For example, it has been used in metal-free electrophilic fluorocyclization reactions, where it is proposed to weakly coordinate to the carbocationic center, influencing the reaction pathway. researchgate.net

Hydrolytic Stability and Hydrophobicity in Coordination Environments

The FAP⁻ anion is renowned for its exceptional hydrolytic stability and high hydrophobicity. nih.gov These properties are a direct consequence of the perfluorinated ethyl groups, which effectively shield the central phosphorus-fluorine bonds from attack by water and other nucleophiles. nih.gov This high hydrophobicity makes ionic liquids containing the FAP⁻ anion particularly attractive for applications where water immiscibility is desired. nih.govnih.gov The weak coordination of the FAP⁻ anion to cations also means that it does not significantly mask the properties of the cation, allowing for the design of functional ionic liquids where the cation's characteristics are prominent. nih.gov

Table 2: Properties of the FAP⁻ Anion

Property Description Reference
Coordinating Ability Weakly coordinating cmu.eduresearchgate.net
Hydrolytic Stability High nih.gov
Hydrophobicity Ultrahigh nih.gov
Electrochemical Window Wide nih.gov
Hydrogen Bond Basicity Lower than NTf₂⁻ based ILs nih.gov

Ligand Exchange Reactions in Complex Systems

The chemistry of this compound extends to its derivative, tris(pentafluoroethyl)difluorophosphorane, (C₂F₅)₃PF₂, which serves as a potent fluoride (B91410) acceptor in transition metal chemistry. rsc.org This Lewis acidic phosphorane facilitates ligand exchange reactions by abstracting a fluoride anion from a metal complex, generating the highly stable and weakly coordinating tris(pentafluoroethyl)trifluorophosphate (FAP⁻) anion, [(C₂F₅)₃PF₃]⁻. rsc.orgrsc.org The formation of the FAP⁻ anion is a key step, as its non-coordinating nature allows for the subsequent introduction and exchange of various other ligands at the metallic center. rsc.org

This methodology has been effectively demonstrated in the synthesis of a variety of cationic copper(I) complexes. rsc.org For instance, starting with N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (cAAC) ligated copper fluoride complexes, the addition of (C₂F₅)₃PF₂ in the presence of a new, neutral two-valence-electron (2 VE) donor ligand induces fluoride abstraction and subsequent coordination of the new ligand to the copper center. rsc.orgresearchgate.net This strategy has been used to synthesize a broad range of complexes of the type [(carbene)Cu(L)]⁺FAP⁻, where L can be varied from ammonia (B1221849) and amines to sulfur-containing molecules. researchgate.net

A notable precursor in these exchange reactions is the complex [(cAACᵐᵉ)Cu(C₆Me₆)]⁺FAP⁻. researchgate.net The hexamethylbenzene (B147005) ligand in this complex is readily displaced by other 2 VE donor ligands, leading to the formation of new mononuclear or dinuclear copper complexes. researchgate.net This demonstrates the utility of the FAP⁻ system in creating versatile synthons for further catalytic and coordination chemistry studies. rsc.orgresearchgate.net

Table 1: Examples of Ligand Exchange Reactions Facilitated by (C₂F₅)₃PF₂

Starting Complex/PrecursorIncoming Ligand (L)Resulting ComplexYield (%)
[(cAACᵐᵉ)Cu(C₆Me₆)]⁺FAP⁻DABCO (1,4-diazabicyclo[2.2.2]octane)[{(cAACᵐᵉ)Cu}₂(DABCO)]²⁺2FAP⁻62% researchgate.net
[(cAACᵐᵉ)Cu(C₆Me₆)]⁺FAP⁻Pyrazine[{(cAACᵐᵉ)Cu}₂(Pyrazine)]²⁺2FAP⁻68% researchgate.net
[(cAACᵐᵉ)Cu(C₆Me₆)]⁺FAP⁻DMAP (4-Dimethylaminopyridine)[(cAACᵐᵉ)Cu(DMAP)]⁺FAP⁻57% researchgate.net
[(cAACᵐᵉ)Cu(C₆Me₆)]⁺FAP⁻SEt₂ (Diethyl sulfide)[(cAACᵐᵉ)Cu(SEt₂)]⁺FAP⁻74% researchgate.net

Steric and Electronic Fine-Tuning in Catalytic Systems

The efficacy of phosphine ligands in homogeneous catalysis is largely determined by their steric and electronic properties, which can be systematically modified. sigmaaldrich.com this compound, P(C₂F₅)₃, is a ligand characterized by significant steric bulk and potent electron-withdrawing properties, making it a valuable tool for the fine-tuning of catalytic systems.

Steric Properties: The steric hindrance of a phosphine ligand is quantified by its cone angle (θ). wikipedia.org this compound possesses a very large cone angle, estimated to be 191° in the gas phase and 193° in the solid state. rsc.orgresearchgate.net This substantial steric profile is a critical factor in controlling the reactivity and selectivity of a metal catalyst by influencing the number and orientation of substrates that can coordinate to the metal center. youtube.com While a second, more stable conformer exists with a smaller cone angle of 171°, the primary conformation presents significant steric demand. rsc.orgresearchgate.net

Electronic Properties: The electronic nature of a phosphine is often described by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex. wikipedia.org A higher ν(CO) value indicates a more electron-withdrawing (less basic, more π-acidic) ligand. wikipedia.org For P(C₂F₅)₃, the presence of highly electronegative pentafluoroethyl groups dramatically reduces the electron density on the phosphorus atom. This makes it a poor σ-donor but a strong π-acceptor. The electron density is withdrawn from the metal center into the low-energy P-C σ* antibonding orbitals of the ligand. This strong π-acidity, comparable to that of carbon monoxide, stabilizes electron-rich, low-oxidation-state metal centers, which are common intermediates in catalytic cycles.

The combination of a large steric footprint and strong electron-withdrawing character allows P(C₂F₅)₃ to enforce specific coordination geometries and to modulate the electronic environment of the catalytic center, thereby influencing the rates and selectivities of catalytic transformations such as cross-coupling and hydroformylation. sigmaaldrich.comyoutube.com

Table 2: Comparison of Steric and Electronic Parameters of P(C₂F₅)₃ and Other Common Phosphine Ligands

Phosphine LigandTolman Electronic Parameter (TEP), ν(CO) cm⁻¹Ligand Cone Angle (θ), degrees
P(t-Bu)₃2056.1 wikipedia.org182 weebly.com
PMe₃2064.1 wikipedia.org118 weebly.com
PPh₃2068.9 wikipedia.org145 weebly.com
P(OPh)₃2085.3128 weebly.com
P(C₆F₅)₃2110184
P(C₂F₅)₃>2110 (estimated)193 rsc.org
PF₃2110.9104 weebly.com

Advanced Spectroscopic and Analytical Techniques for Research on Tris Pentafluoroethyl Phosphane

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netoxinst.comlibretexts.org

Multinuclear NMR spectroscopy is a cornerstone for the study of tris(pentafluoroethyl)phosphane, offering a powerful, non-destructive window into its molecular framework.

Applications of ¹H, ¹³C, ¹⁹F, and ³¹P NMR for Structural Assignment and Mechanistic Studies.researchgate.netoxinst.comlibretexts.org

While ¹H NMR is not directly applicable to the perfluorinated this compound, it becomes essential when studying its reactions with proton-containing reagents or its coordination to ligands bearing hydrogen atoms. For instance, in mechanistic studies of reactions involving P(C₂F₅)₃, the appearance and evolution of signals in the ¹H NMR spectrum can track the formation of new species.

¹³C NMR spectroscopy provides information about the carbon backbone of the pentafluoroethyl groups. However, due to the presence of extensive C-F and C-P coupling, the spectra can be complex.

¹⁹F NMR is particularly informative for fluoro-organic compounds like this compound. thermofisher.com The large chemical shift range of ¹⁹F allows for clear distinction between the CF₃ and CF₂ groups within the pentafluoroethyl substituent. thermofisher.com The coupling patterns observed in ¹⁹F NMR spectra provide valuable connectivity information.

³¹P NMR is the most direct method for probing the phosphorus center. oxinst.com The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and the electronic nature of its substituents. uni-muenchen.de For trialkylphosphines, the ³¹P chemical shift typically falls in the range of -20 to -40 ppm. The ³¹P NMR spectrum of a pure sample of this compound will show a single resonance, confirming the presence of a single phosphorus environment. In reaction monitoring, changes in the ³¹P chemical shift are indicative of the formation of new phosphorus-containing species, such as phosphonium (B103445) salts or coordination complexes. oxinst.com

Analysis of Coupling Constants and Chemical Shifts for Electronic Environment Probing.researchgate.netubc.cayoutube.com

The analysis of coupling constants (J-couplings) and chemical shifts in NMR spectra provides a deeper understanding of the electronic environment around the nuclei. numberanalytics.comnih.gov

Chemical Shifts: The chemical shift of the ³¹P nucleus in this compound is influenced by the strong electron-withdrawing nature of the pentafluoroethyl groups. This generally leads to a downfield shift compared to less fluorinated trialkylphosphines. Similarly, the ¹⁹F chemical shifts of the CF₃ and CF₂ groups are characteristic of their electronic environment. colorado.eduucsb.edu

Coupling Constants: Spin-spin coupling between different nuclei provides through-bond connectivity information. numberanalytics.com

¹J(P-C): The one-bond coupling between phosphorus and carbon can be observed in the ¹³C NMR spectrum and provides direct evidence of the P-C bond.

nJ(P-F): Coupling between the phosphorus and fluorine atoms over two or more bonds (e.g., ²J(P-C-F), ³J(P-C-C-F)) can be observed in both ³¹P and ¹⁹F NMR spectra. These couplings are invaluable for confirming the structure of the pentafluoroethyl groups and their attachment to the phosphorus atom. For example, in the ³¹P NMR spectrum of Cs[P(C₂F₅)₂F₂], a complex splitting pattern arises from coupling to different fluorine atoms, with observed coupling constants of ¹J(F,P) = 317 Hz, ²J(F,P) = 75 Hz, and ³J(F,P) = 13 Hz. researchgate.net

nJ(F-F): Coupling between fluorine atoms within the same or different pentafluoroethyl groups can also be observed in the ¹⁹F NMR spectrum, further aiding in structural elucidation. huji.ac.il

The magnitude of these coupling constants is sensitive to the geometry of the molecule and the nature of the chemical bonds, making them a powerful tool for detailed structural and electronic analysis. numberanalytics.com

Table 1: Representative NMR Data for this compound and Related Compounds

CompoundNucleusChemical Shift (ppm)Coupling Constants (Hz)Reference
P(C₂F₅)₃³¹P~ -20 to -40-Benchchem
Cs[P(C₂F₅)₂F₂]³¹P-¹J(F,P) = 317, ²J(F,P) = 75, ³J(F,P) = 13 researchgate.net

Note: Specific chemical shift values for P(C₂F₅)₃ can vary depending on the solvent and reference standard used.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis of Complexes and Coordination Polymers.nih.govrsc.orgpreprints.org

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org For this compound, XRD studies on its single crystals and the single crystals of its coordination complexes and polymers provide definitive structural information. researchgate.netresearchgate.net

When this compound acts as a ligand in metal complexes, single-crystal XRD is used to elucidate the coordination geometry around the metal center, the P-metal bond distance, and the spatial arrangement of all atoms in the complex. nih.govbeilstein-journals.org This information is critical for understanding the steric and electronic effects of the this compound ligand. For example, the crystal structure of [Ag(bipy){P(C₂F₅)₃F}] has been successfully characterized, providing insight into the coordination of the phosphoranide. researchgate.net

In the case of coordination polymers where this compound or its derivatives are incorporated, XRD reveals the extended network structure. preprints.orgresearchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is also a valuable tool, particularly for characterizing bulk crystalline materials and for comparison with simulated patterns generated from single-crystal data.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Characterization.nih.govrsc.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov For this compound, the IR spectrum is dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-F bonds, typically found in the region of 700–800 cm⁻¹. The P-C stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. The analysis of these vibrational modes can be aided by computational simulations. nih.gov When this compound is part of a larger molecule or complex, IR spectroscopy can be used to identify the presence of other functional groups. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Compositional Verification.ufl.edursc.orgnih.gov

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. ufl.edursc.orgshimadzu.com For this compound, with a chemical formula of C₆F₁₅P, HRMS can confirm its composition with high accuracy, typically within 5 parts per million (ppm). ufl.edunih.govchemspider.com This is crucial for verifying the synthesis of the target compound and for identifying unknown products in reaction mixtures. The isotopic pattern observed in the mass spectrum, arising from the natural abundance of isotopes like ¹³C, provides further confirmation of the elemental formula.

Table 2: Accurate Mass Data for this compound

PropertyValue
Molecular FormulaC₆F₁₅P
Average Mass388.010 Da
Monoisotopic Mass387.949810 Da
Data sourced from ChemSpider chemspider.com

Integration of Experimental Spectroscopic Data with Computational Simulations.researchgate.netnih.govnih.gov

The integration of experimental spectroscopic data with computational simulations provides a powerful synergistic approach for the comprehensive understanding of this compound. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular structures, vibrational frequencies, and NMR chemical shifts. nih.govnih.gov

For example, calculated potential-energy curves can help to understand the conformational preferences of the pentafluoroethyl groups. researchgate.net The comparison of simulated IR and NMR spectra with experimental data can aid in the assignment of complex spectra and provide confidence in the determined structure. nih.gov This integrated approach is particularly valuable for studying reaction mechanisms, where computational modeling can provide insights into transition states and reaction pathways that are difficult to observe experimentally. The combination of experimental and computational methods allows for a more detailed and robust characterization of this compound and its chemical behavior.

Computational and Theoretical Investigations of Tris Pentafluoroethyl Phosphane Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio methods are powerful quantum mechanical approaches used to investigate the electronic properties of molecules from first principles. These methods have been instrumental in understanding the fundamental characteristics of tris(pentafluoroethyl)phosphane and related systems.

Understanding the mechanisms of chemical reactions is a central theme in chemistry. DFT calculations can map out the energy landscape of a reaction, identifying the low-energy pathways and characterizing the high-energy transition states that connect reactants to products. nih.govnih.gov For phosphane systems, this could involve studying their role as ligands in catalysis or their own chemical transformations. For example, in enzymatic systems involving phosphotriesterases, which can hydrolyze organophosphates, DFT has been used to elucidate the transition state of the hydrolysis reaction. nih.govusu.edu These studies provide a detailed picture of the bond-making and bond-breaking processes at the molecular level, which is crucial for designing new catalysts or understanding enzymatic function.

The basicity of a phosphane is a critical parameter that influences its behavior as a ligand and a catalyst. Computational models that account for the effects of a solvent are essential for accurately predicting properties like pKaH values. The SMD (Solvation Model based on Density) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are two such solvation models that have been applied to predict the basicity of fluorinated phosphanes. nih.gov

Recent studies have shown that for a series of polyfluorinated phosphanes, both SMD and COSMO-RS models predict exceptionally low basicity, with pKaH values in acetonitrile (B52724) approaching -30. nih.gov This is significantly lower than what might be expected and highlights the profound electron-withdrawing effect of the perfluoroalkyl groups. nih.gov The good agreement between the two different solvation models lends confidence to these predictions. nih.gov While the SMD model, when used with a reference base, can provide reliable pKaH predictions without the need for empirical correlations, its accuracy can be limited when the reference compound is structurally dissimilar. nih.gov

Computational Model Predicted Property Key Findings
SMD (Solvation Model based on Density)pKaH in acetonitrileReliable predictions for fluorinated phosphanes without empirical correlations. nih.gov
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)pKaH in acetonitrilePredicts exceptionally low basicity for perfluoroalkyl phosphanes, in agreement with SMD. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of molecules and their interactions in condensed phases. nsf.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, offering a detailed picture of both structural and dynamic properties.

This compound is a precursor to the tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻) anion, which is used in a class of hydrophobic ionic liquids. sciengine.comnih.gov MD simulations have been extensively used to study the interactions within these [FAP]⁻-based ionic liquids. sciengine.comnsf.govresearchgate.net These simulations can reveal the local structure around the ions, including the formation of ion pairs and larger aggregates. nsf.govresearchgate.net For example, studies on 1-hexyl-3-methylimidazolium (B1224943) tris(pentafluoroethyl)trifluorophosphate ([hmim][FAP]) have investigated its interactions with small molecules like water, methanol, and dimethyl ether. sciengine.com These simulations show that the solutes tend to distribute around the [FAP]⁻ anion, and the strength of the interaction varies depending on the solute. sciengine.com

MD simulations are also well-suited for calculating various thermodynamic and dynamic properties of pure ionic liquids and their mixtures. sciengine.comnsf.govulpgc.es Properties such as density, enthalpy of vaporization, excess molar properties, and diffusion coefficients can be computed and compared with experimental data. sciengine.comnsf.gov For instance, simulations of [hmim][FAP] have been used to calculate these properties for its mixtures with small molecules. sciengine.com Furthermore, MD simulations of 1-n-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate have been used to compute density, isobaric expansivity, isothermal compressibility, and shear viscosity, with the results showing reasonable agreement with available experimental data. nsf.gov These simulations have also highlighted that while the isomeric composition of the [FAP]⁻ anion has a negligible effect on the liquid structure, it can have a small impact on the liquid's density and dynamics. nsf.gov

Property System Key Findings from MD Simulations
Density, Isobaric Expansivity, Isothermal Compressibility1-n-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphateSimulated values show reasonable agreement with experimental data. Anion isomer composition has a small effect on density. nsf.gov
Interactions with Small Molecules1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphateSolutes (water, methanol, dimethyl ether) primarily distribute around the [FAP]⁻ anion. sciengine.com
Shear Viscosity1-n-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphateComputed viscosities match experimental data when a mixture of anion isomers is modeled. nsf.gov

Development and Validation of Force Fields for Fluorinated Phosphanes

The accurate computational modeling of systems containing this compound, P(C₂F₅)₃, and other fluorinated phosphanes relies on the availability of robust and validated force fields. These force fields are collections of parameters and mathematical functions that describe the potential energy of the system as a function of its atomic coordinates. The development of such force fields is a meticulous process involving the determination of parameters for bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

A cornerstone in the development of a force field for this compound is the detailed structural data available from experimental and computational studies. Research by Hoge et al. has provided precise molecular structures of P(C₂F₅)₃ in both the gas phase (determined by electron diffraction) and the solid state (determined by X-ray diffraction), which are supported by quantum chemical calculations. researchgate.netrsc.orgrsc.org This foundational data is crucial for parameterizing and validating a force field.

The general approach to developing a force field for a novel molecule like this compound involves several key steps:

Quantum Mechanical (QM) Calculations: High-level ab initio or density functional theory (DFT) calculations are performed to explore the potential energy surface of the molecule. These calculations provide information on the equilibrium geometries, vibrational frequencies (which are related to bond and angle force constants), and the energy barriers associated with the rotation of different parts of the molecule (dihedral angles). For P(C₂F₅)₃, QM calculations have been used to identify stable conformers and to calculate the energy profile for the rotation around the P-C and C-C bonds. researchgate.netrsc.org

Parameterization of Bonded Terms: The equilibrium bond lengths and angles from QM calculations and experimental data are used to define the corresponding parameters in the force field. The force constants for these terms are typically derived from the vibrational frequencies obtained from QM calculations. For this compound, key structural parameters have been determined, as shown in the table below.

Table 1: Selected Experimental and Calculated Structural Parameters of this compound. researchgate.netrsc.org This data is fundamental for the parameterization of bonded terms in a molecular mechanics force field.
ParameterGas Phase (Electron Diffraction)Solid State (X-ray Diffraction)Quantum Chemical Calculation (RI-MP2/TZVPP)
P-C Bond Length (Å)1.921(4)1.911(2)1.916
C-C Bond Length (Å)1.559(6)1.554(3)1.564
C-P-C Bond Angle (°)101.5(4)101.2(1)102.1
P-C-C Bond Angle (°)110.1(5)111.4(1)110.4
P-C-C-F Dihedral Angle (°)30.8(5)29.8(1)30.4
Table 2: Calculated Conformational Data for this compound. researchgate.netrsc.org The ability of a force field to reproduce these energy differences and geometries is a key aspect of its validation.
ConformerSymmetryRelative Energy (kJ mol⁻¹)Calculated Tolman Cone Angle (°)
1 (most stable)C₃0171
2C₃5191

Parameterization of Non-Bonded Terms: The non-bonded interactions are described by electrostatic and van der Waals terms. The partial atomic charges for the electrostatic interactions are typically derived to fit the quantum mechanically calculated electrostatic potential. For fluorinated compounds, the treatment of electrostatic interactions is particularly critical due to the high electronegativity of fluorine. The van der Waals parameters are often refined by fitting to experimental condensed-phase properties, such as the density and enthalpy of vaporization of the liquid, if available. For this compound, which is a liquid at room temperature, these properties could be used for validation.

Validation: Once a set of parameters has been developed, the force field must be validated by performing molecular dynamics or Monte Carlo simulations and comparing the results with experimental data and high-level QM calculations. For this compound, this would involve comparing the simulated bond lengths, angles, and dihedral angles with the experimental values from diffraction studies. researchgate.netrsc.orgrsc.org The ability to reproduce the relative energies and geometries of the different conformers is also a critical validation step. Furthermore, comparison of simulated bulk properties like density and heat of vaporization with experimental values would provide a rigorous test of the non-bonded parameters.

While a specific, universally adopted force field for this compound may not be present in standard packages, the detailed structural and conformational data available provides a solid foundation for its development and validation using established methodologies. researchgate.netrsc.orgrsc.org The principles used in the development of general force fields like OPLS-AA or CHARMM can be applied to create a specific parameter set for this and related fluorinated phosphanes.

Applications in Advanced Materials and Chemical Technologies

Ionic Liquid Design and Engineering

Ionic liquids (ILs) incorporating the tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻) anion have garnered considerable attention for their unique and highly tunable physicochemical properties. These ILs are synthesized by pairing the [FAP]⁻ anion with a diverse range of cations, such as those based on imidazolium, phosphonium (B103445), and pyrrolidinium. nih.gov The resulting salts are instrumental in designing materials for specialized chemical and technological applications. researchgate.net

Development of Ultra-Hydrophobic and Hydrolytically Stable Ionic Liquids

A defining characteristic of [FAP]⁻-based ionic liquids is their exceptional hydrophobicity and hydrolytic stability. researchgate.net Compared to ILs containing more common anions like hexafluorophosphate (B91526) (PF₆⁻) and bis[(trifluoromethyl)sulfonyl]imide (NTf₂⁻), those with the [FAP]⁻ anion are significantly more resistant to water. This stability allows them to be used in contact with large volumes of aqueous solutions without undergoing dissolution or chemical breakdown. nih.gov The enhanced stability is attributed to the bulky, non-polar perfluoroethyl groups inherited from the parent phosphane, which effectively shield the central phosphorus atom. This robustness makes them superior replacements for conventional ionic liquids that are prone to hydrolysis, especially in aqueous environments. researchgate.net

Application as Solvents for Specific Separations (e.g., Polycyclic Aromatic Hydrocarbon Extraction)

The remarkable hydrophobicity of [FAP]⁻-based ionic liquids makes them highly effective solvents for extraction processes, particularly for separating non-polar analytes from aqueous media. They have been successfully employed as extraction solvents in single-drop microextraction (SDME) for the analysis of polycyclic aromatic hydrocarbons (PAHs). nih.gov The selectivity and efficiency of the extraction can be fine-tuned by altering the cation paired with the [FAP]⁻ anion. For instance, phosphonium-based [FAP]⁻ ILs show high enrichment factors for large, high-molecular-weight PAHs, while imidazolium-based variants are more effective for smaller, more polar molecules. nih.gov

In addition to PAHs, these ionic liquids have proven advantageous as coatings for solid-phase microextraction (SPME) fibers to extract organophosphate esters (OPEs) from environmental water samples, demonstrating their versatility in separating different classes of organic pollutants. nih.gov

Cation Paired with [FAP]⁻ AnionAnalyte (PAH)Detection Limit (µg/L)
1-Hexyl-3-methylimidazolium (B1224943) ([HMIM]⁺)9 Analytes0.1 - 0.6
Trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺)9 Analytes0.03 - 0.4
1-Butyl-1-methylpyrrolidinium (B1250683) ([BMPL]⁺)9 Analytes0.04 - 0.7
1-(6-Amino-hexyl)-1-methylpyrrolidinium ([HNH₂MPL]⁺)9 Analytes0.1 - 1.2
Data sourced from studies on the extraction of nine representative polycyclic aromatic hydrocarbons (PAHs) using various [FAP]⁻-based ionic liquids. The range reflects the detection limits across the different analytes studied. nih.gov

Use in Electrochemical Systems (e.g., Electrolytes)

The chemical and thermal stability of [FAP]⁻-based ionic liquids makes them highly attractive for use in electrochemical devices. They exhibit a wide electrochemical window, meaning they remain stable over a broad range of voltages without decomposing. mdpi.com This property, combined with their high thermal stability and good conductivity, positions them as promising candidates for advanced electrolytes in batteries and other electrochemical applications where stability and safety are paramount. mdpi.com

Role in Lubricants and Membrane Modification

Salts containing the [FAP]⁻ anion are utilized as advanced lubricants and membrane modifiers. mdpi.com Research has shown that 1-butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate can be an effective lubricant for physical vapor deposition (PVD) coatings, such as those made of titanium nitride (TiN) and chromium nitride (CrN). osti.gov The unique properties of ionic liquids, including their ability to form resilient films under pressure, contribute to their lubricating performance. rsc.org

In the context of material modification, [FAP]⁻-based ILs serve as highly effective coatings for solid-phase microextraction (SPME) fibers. nih.gov A fiber coated with 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate via a direct dip-coating method creates a robust and selective surface for extracting organic compounds from water. This application is a clear example of membrane modification, where the ionic liquid alters the surface properties of the fiber to facilitate a specific separation task. nih.gov

Catalyst Components in Homogeneous and Heterogeneous Catalysis

While tris(pentafluoroethyl)phosphane itself is not typically used directly as a ligand in major catalytic applications, its chemical derivatives are pivotal in the design of sophisticated catalyst systems. The primary role of the phosphane in this area is as a precursor to the highly Lewis acidic compound tris(pentafluoroethyl)difluorophosphorane, ((C₂F₅)₃PF₂). researchgate.net

Ligand Design for Enhanced Reactivity and Selectivity

The design of modern catalysts often focuses on controlling the environment around a metal center to enhance its reactivity and guide its selectivity. A key strategy involves the use of weakly coordinating anions (WCAs) to create highly reactive, cationic metal complexes. The tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻) anion is an exemplary WCA, and its generation is a direct application of the chemistry of this compound. researchgate.netrsc.org

In this approach, the Lewis acid ((C₂F₅)₃PF₂) is used to abstract a fluoride (B91410) ion from a transition metal fluoride complex. This process transfers the fluoride to the phosphorane, generating the stable and non-interfering [FAP]⁻ anion in solution and leaving behind a cationic, coordinatively unsaturated metal center. researchgate.net This "ligand-free" or solvent-stabilized metal cation is highly electrophilic and can readily engage in catalytic cycles. This method has been successfully used to generate cationic nickel and copper complexes that are active in catalysis. researchgate.netrsc.org This indirect role, by providing a means to generate a superior counterion, represents a sophisticated contribution to ligand and catalyst design, enabling reactions that might be hindered by more strongly coordinating anions. researchgate.net

Polymerization Initiators and Reagents in Materials Science

This compound, P(C₂F₅)₃, and its derivatives are notable for their role as reagents and precursors in the synthesis of advanced materials, particularly fluorinated polymers. While not typically employed as a direct polymerization initiator in its native phosphine (B1218219) form, its unique electronic properties, stemming from the highly electron-withdrawing pentafluoroethyl groups, make it a valuable precursor to potent Lewis acids that can catalyze polymerization reactions. mdpi.comresearchgate.net

The conversion of this compound to species with higher valency, such as tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂), yields powerful Lewis acids. researchgate.netnih.gov These phosphoranes are significantly more Lewis acidic than phosphorus pentafluoride (PF₅) and are comparable in strength to arsenic pentafluoride (AsF₅). nih.gov This high Lewis acidity enables them to act as catalysts in various organic transformations, including polymerization. researchgate.netnih.gov For instance, these strong Lewis acids can initiate the cationic polymerization of alkenes like isobutylene (B52900) and facilitate Friedel-Crafts type reactions. rsc.org

The general principle of Lewis pair polymerization (LPP) often involves a combination of a Lewis acid and a Lewis base to polymerize polar monomers. bohrium.comnih.gov In this context, while this compound itself is a very weak base, its derivatives serve as the acidic component. These systems can offer high control over the molecular weight and microstructure of the resulting polymers. bohrium.com

Furthermore, perfluorinated alkylphosphanes are generally recognized for their utility in the synthesis of specialized fluorinated materials. mdpi.com The incorporation of fluoroalkyl groups, such as those in P(C₂F₅)₃, can impart enhanced thermal and oxidative stability to the resulting materials and ligands. man.ac.uk The tris(pentafluoroethyl)trifluorophosphate (FAP) anion, [(C₂F₅)₃PF₃]⁻, derived from this compound, is a key component in the synthesis of ionic liquids and electrolytes for applications such as lithium-ion batteries, showcasing the role of the parent phosphane as a crucial reagent in materials science. nih.gov

Table 1: Catalytic Applications of this compound Derivatives and Related Lewis Acids

Catalyst Precursor/System Derivative/Active Species Monomer/Reaction Type Polymer/Product Reference(s)
This compound (C₂F₅)₃PF₂ Isobutylene Polyisobutylene rsc.org
This compound (C₂F₅)₃PF₂ 1,1-Diphenylethylene Cyclo-dimerization product rsc.org
General Phosphorus Lewis Acids Cationic P center Alkenes and Alkynes Hydrosilylation products rsc.org
Lewis Pairs (general) Phosphine Lewis Base + Al Lewis Acid Michael-type monomers (e.g., acrylates) Polymers with controlled molecular weight bohrium.com

Conclusion and Future Research Outlook

Synthesis of Academic Contributions and Emerging Themes

Academic research has successfully established fundamental synthetic pathways to Tris(pentafluoroethyl)phosphane and related perfluoroalkylphosphines. A notable method involves the nucleophile-mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite, a technique that has also been extended to create diphosphines. nih.govrsc.org This has made these compounds more accessible for further study. Research has also been conducted on the derivatives, such as the synthesis of tris(perfluoroalkyl)phosphine oxides from the corresponding difluorotris(perfluoroalkyl)phosphoranes. researchgate.net

The primary theme emerging from the study of these molecules is their utility as ligands in coordination chemistry. nih.govrsc.org The strong electron-withdrawing perfluoroalkyl groups significantly alter the electronic properties of the phosphorus atom, making these phosphines potential alternatives to ligands like carbon monoxide in organometallic complexes. nih.govrsc.org The investigation into the coordination chemistry of analogous compounds, such as tris(pentafluorophenyl)phosphine (B75049) with rhodium, has demonstrated their ability to form stable complexes and influence catalytic activity. rsc.org This foundational work provides a framework for understanding the potential applications of this compound in catalysis, where ligand properties can be tuned to achieve specific outcomes.

Remaining Challenges and Open Questions in this compound Research

Despite progress, significant challenges and open questions remain. A paramount issue, shared with the broader class of per- and polyfluoroalkyl substances (PFAS), is the environmental profile of these highly fluorinated molecules. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, leading to high chemical and thermal stability but also to extreme persistence in the environment. researchgate.net Key unanswered questions for this compound include its long-term environmental fate, potential for bioaccumulation, and a comprehensive toxicological profile. As a member of the PFAS family, it falls under a class of compounds facing increasing regulatory scrutiny, making this research area critical. nih.govnih.gov

From a chemical synthesis perspective, a persistent challenge is the development of more economical and scalable production methods. researchgate.net The synthesis of related phosphine (B1218219) oxides, for example, has been hindered by expensive starting materials and difficult purification processes, which is a common problem for many fluorinated compounds. researchgate.net Overcoming these hurdles is essential for moving these compounds from academic curiosities to commercially viable materials. Furthermore, the full scope of its coordination and catalytic capabilities remains largely unexplored. A systematic investigation of its behavior with a wide range of transition metals and in various catalytic reactions is needed to fully map its potential.

Prospective Directions for Innovation in Perfluorinated Phosphorus Chemistry

The future of perfluorinated phosphorus chemistry is intrinsically linked to broader innovations in the chemical sciences, particularly sustainability and advanced materials development.

Green and Sustainable Synthesis: A major direction for innovation lies in developing greener synthetic routes. This includes the application of principles like flow chemistry, which can enhance safety and efficiency when dealing with hazardous reagents, and reactive extrusion, a solvent-free technique. bohrium.com Future research could focus on creating novel phosphorylation reagents that bypass the use of highly toxic intermediates, contributing to a more sustainable chemical industry. chemeurope.com The development of tools to assess the "greenness" of a chemical process, such as process mass intensity (PMI) calculators, will be vital in guiding this research. youtube.com

Circular Economy and Degradation: Addressing the persistence of perfluorinated compounds is a global challenge. A forward-looking research area would be the development of methods for the degradation or recycling of perfluorinated phosphines and their derivatives. Innovations in the depolymerization and recycling of fluoropolymers could provide inspiration for tackling these smaller, yet highly stable, molecules. bohrium.com

Advanced Functional Materials: The unique properties of perfluorinated phosphines—thermal stability, chemical inertness, and lipophobicity—make them attractive candidates for advanced materials. Research could explore their use as additives or building blocks for high-performance polymers, non-stick coatings, or electrolytes in next-generation batteries, such as solid-state or dual-ion batteries. bohrium.comnewatlas.com Their incorporation into materials could impart valuable properties, but this must be balanced with life-cycle considerations.

Catalysis and Organocatalysis: Expanding the catalytic applications of these phosphines is a promising frontier. Their unique electronic signature makes them suitable for specialized reactions where traditional phosphine ligands might fail. Furthermore, the principles of enantioselective organocatalysis, which has seen significant growth, could be applied to develop chiral perfluorinated phosphines for asymmetric synthesis. bohrium.com

The following interactive table summarizes key data for this compound.

PropertyValue
Chemical Formula C6F15P
IUPAC Name Tris(pentafluoroethyl)phosphine chemspider.com
Molecular Weight 418.03 g/mol
Synonyms Phosphine, tris(1,1,2,2,2-pentafluoroethyl)- chemspider.com

Q & A

Q. What are the optimized synthetic routes for Tris(pentafluoroethyl)phosphane, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution reactions using phosphorus precursors (e.g., PCl₃) and pentafluoroethyl Grignard reagents. Critical parameters include temperature control (–78°C to room temperature), solvent selection (e.g., THF or diethyl ether), and stoichiometric ratios to minimize side reactions. A modified approach involves stepwise substitution to reduce steric hindrance, as demonstrated in analogous chlorobis(pentafluoroethyl)phosphane syntheses . Purification via fractional distillation or recrystallization under inert atmospheres is essential to isolate high-purity products.

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound’s sensitivity to moisture and oxygen necessitates storage in anhydrous solvents (e.g., dry THF) under inert gas (Ar/N₂). Use of Schlenk lines or gloveboxes for transfers prevents hydrolysis. Stability tests via ³¹P NMR over time can monitor degradation, with decomposition products (e.g., HF or phosphine oxides) detectable by gas chromatography-mass spectrometry (GC-MS) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ³¹P NMR : To confirm purity and identify phosphorus environments (δ ~–20 to –40 ppm for trialkylphosphines).
  • ¹⁹F NMR : For resolving pentafluoroethyl group splitting patterns.
  • IR spectroscopy : To detect P–C and C–F vibrational modes (e.g., 700–800 cm⁻¹ for C–F stretches). Cross-validation with elemental analysis ensures compositional accuracy .

Advanced Research Questions

Q. How do the electron-withdrawing pentafluoroethyl groups influence the Lewis basicity and catalytic activity of this compound?

The strong electron-withdrawing nature of –C₂F₅ groups reduces the electron density at the phosphorus center, enhancing its Lewis acidity. This property facilitates its use in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings). Natural Bond Orbital (NBO) analysis and computational studies (e.g., DFT) quantify charge distribution, revealing decreased lone-pair donation capacity compared to non-fluorinated analogs .

Q. What experimental and computational strategies resolve structural ambiguities in this compound derivatives?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., P–C distances ~1.8–1.9 Å).
  • Gas-phase electron diffraction : Provides insights into molecular geometry without crystal-packing effects.
  • DFT calculations : Predict optimized geometries and compare with experimental data to validate structures. Contradictions between crystallographic and spectroscopic data can arise from dynamic effects (e.g., rotational barriers in –C₂F₅ groups), addressed via temperature-dependent NMR .

Q. How can factorial design optimize reaction conditions for this compound in catalytic applications?

A 2³ factorial design evaluates variables:

  • Factors : Catalyst loading, temperature, solvent polarity.
  • Responses : Reaction yield, enantiomeric excess (if applicable). Statistical analysis (ANOVA) identifies significant interactions. For example, high catalyst loading in nonpolar solvents may improve turnover but reduce selectivity. Iterative optimization using response surface methodology (RSM) refines conditions .

Q. What mechanisms underlie the hydrolysis resistance of this compound compared to non-fluorinated analogs?

The –C₂F₅ groups sterically shield the phosphorus center and reduce nucleophilic attack by water. Kinetic studies (e.g., monitoring hydrolysis rates via ³¹P NMR in D₂O) show slower degradation. Comparative studies with tris(aryl)phosphines highlight the role of fluorine’s inductive effect in stabilizing the P–C bond against hydrolysis .

Methodological Considerations

Q. How should researchers address contradictory crystallographic data for this compound complexes?

Discrepancies may arise from disorder in –C₂F₅ groups or twinning. Strategies include:

  • Using SHELXL for refinement with restraints on thermal parameters.
  • Collecting high-resolution data (≤0.8 Å) at synchrotrons.
  • Validating models with Hirshfeld rigidity tests .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Molecular Dynamics (MD) : Simulates solvent effects and ligand exchange rates.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models transition states in catalytic cycles.
  • NBO Analysis : Quantifies electron donation/back-donation in metal-phosphine complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.